2-Cyclopropyl-3-methylquinoline-4-carboxylic acid
Overview
Description
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H13NO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline nitrogen, using reagents like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for its antimicrobial activity.
Comparison with Similar Compounds
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
- 2-Methylquinoline-4-carboxylic acid
- 3-Cyclopropylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid These compounds share similar structural features but differ in their specific substituents, which can influence their biological activity and chemical reactivity . The unique cyclopropyl and methyl groups in this compound contribute to its distinct properties and potential applications.
Properties
IUPAC Name |
2-cyclopropyl-3-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-12(14(16)17)10-4-2-3-5-11(10)15-13(8)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPAWELHXWHSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223515 | |
Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-69-8 | |
Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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